4-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine
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Overview
Description
4-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine is a complex organic compound characterized by its unique structure, which includes a piperazine ring, a sulfonyl group, and a pyrimidine core
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, 4-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine is studied for its potential as a biochemical probe. It can interact with various biological targets, providing insights into cellular processes and pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the sulfonylation of 2,5-dimethoxyaniline to form 2,5-dimethoxybenzenesulfonyl chloride. This intermediate is then reacted with piperazine to yield 4-(2,5-dimethoxyphenylsulfonyl)piperazine. The final step involves the condensation of this intermediate with 2-methyl-6-propoxypyrimidine under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Mechanism of Action
The mechanism of action of 4-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine
- 4-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine
Uniqueness
Compared to similar compounds, 4-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-[4-(2,5-dimethoxyphenyl)sulfonylpiperazin-1-yl]-2-methyl-6-propoxypyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O5S/c1-5-12-29-20-14-19(21-15(2)22-20)23-8-10-24(11-9-23)30(25,26)18-13-16(27-3)6-7-17(18)28-4/h6-7,13-14H,5,8-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKACFEQKLNPJQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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